

## AZD5423 in COPD: A Technical Support Center Perspective on Clinical Trial Failure

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Gothenburg, Sweden – The clinical development of **AZD5423**, an inhaled selective glucocorticoid receptor modulator (SGRM), for the treatment of Chronic Obstructive Pulmonary Disease (COPD) was discontinued following a Phase II clinical trial (NCT01555099) that failed to demonstrate efficacy. This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the trial's outcomes, methodologies, and the potential reasons for its failure, presented in a comprehensive question-and-answer format.

### **Troubleshooting Guides & FAQs**

## Q1: My experiment with an SGRM in a COPD model is not showing an anti-inflammatory effect. What could be the reason?

A1: The clinical trial failure of **AZD5423** in COPD suggests that the therapeutic mechanism of SGRMs, while effective in asthma, may not translate to the specific inflammatory phenotype of the general COPD population studied.[1] Key considerations for troubleshooting your experiment include:

 Patient/Model Selection: The patient population in the AZD5423 trial had moderate to severe COPD.[1] It's possible that SGRMs are only effective in a specific subset of COPD patients,



for instance, those with a particular inflammatory profile (e.g., eosinophilic). Consider characterizing the inflammatory phenotype of your model system.

- Dose Response: The doses of AZD5423 used in the COPD trial were selected based on their efficacy in asthma.[1] It is conceivable that a different dose range is required to elicit a therapeutic response in COPD. A thorough dose-response study in your model is recommended.
- Mechanism of Action: While AZD5423 demonstrated systemic glucocorticoid receptor (GR) engagement (evidenced by cortisol suppression), it failed to produce a local anti-inflammatory effect in the lungs of COPD patients.[1] This suggests a potential disconnect between systemic GR activation and the desired local therapeutic effect in the complex inflammatory environment of COPD. Investigate downstream markers of GR activation in your model's lung tissue.

## Q2: I am designing a clinical trial for a novel SGRM in COPD. How can I avoid the pitfalls encountered by the AZD5423 trial?

A2: The **AZD5423** trial provides several key learning points for future SGRM development in COPD:

- Patient Stratification: The "one-size-fits-all" approach may not be suitable for COPD. Future
  trials should consider enrolling patients based on biomarkers that predict a response to
  glucocorticoids, such as sputum or blood eosinophil counts.
- Endpoint Selection: The primary endpoint for the AZD5423 trial was the change in prebronchodilator FEV1.[1] While a standard measure of lung function, it may not be sensitive enough to detect the potential benefits of a targeted anti-inflammatory agent. Consider including other endpoints such as exacerbation rate, patient-reported outcomes, and specific biomarkers of inflammation.
- Reference Comparator: The AZD5423 trial included a reference inhaled corticosteroid (ICS) arm.[1] The lack of efficacy of both the SGRM and the ICS in this study highlights the challenge of treating the selected COPD population with glucocorticoid-based therapies.[1]



#### **Data Presentation**

The pivotal Phase II trial (NCT01555099) evaluated two doses of **AZD5423** against placebo and a reference glucocorticoid receptor agonist. The primary endpoint was the change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV1).

Table 1: Summary of Primary Efficacy Endpoint (Change from Baseline in Pre-Dose FEV1)

| Treatment Arm        | Change from Baseline in Pre-Dose FEV1 (Liters) |
|----------------------|------------------------------------------------|
| Placebo              | Data not publicly available                    |
| AZD5423 (Low Dose)   | No clinically meaningful effect reported[1]    |
| AZD5423 (High Dose)  | No clinically meaningful effect reported[1]    |
| Reference GR Agonist | No clinically meaningful effect reported[1]    |

Detailed quantitative data with p-values and confidence intervals were not available in the reviewed public-domain resources.

## Experimental Protocols Key Clinical Trial: NCT01555099

Title: A phase-II, double-blind, placebo-controlled, randomised, parallel-group, multi-centre study to assess the efficacy and safety of two staggered dose levels of inhaled once daily **AZD5423** or twice daily budesonide for 12 weeks in COPD patients on a background therapy of formoterol.

#### Methodology:

- Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase II study.
- Patient Population: 353 symptomatic patients with a clinical diagnosis of moderate to severe COPD. At screening, the average pre-bronchodilator FEV1 was 50-52% of the predicted normal value.[1]



- Treatment Arms:
  - Inhaled AZD5423 (two different dose levels) administered once daily via a Turbuhaler.
  - o A reference glucocorticoid receptor agonist control (budesonide) administered twice daily.
  - Placebo.
- Treatment Duration: 12 weeks.[1]
- Primary Endpoint: Change from baseline in pre-bronchodilator FEV1.[1]
- Secondary Endpoints: Other lung function parameters, patient-reported symptoms, and 24hour plasma cortisol levels.[1]

# Mandatory Visualizations Signaling Pathway of a Selective Glucocorticoid Receptor Modulator (SGRM)









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator -AZD5423 - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD5423 in COPD: A Technical Support Center Perspective on Clinical Trial Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666221#why-did-azd5423-fail-in-copd-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com